molecular formula C21H22N2O4 B13757933 Diallyl 5,5'-methylenedianthranilate CAS No. 61386-02-5

Diallyl 5,5'-methylenedianthranilate

Cat. No.: B13757933
CAS No.: 61386-02-5
M. Wt: 366.4 g/mol
InChI Key: UPLSPVXIVFOSPK-UHFFFAOYSA-N
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Description

Diallyl 5,5'-methylenedianthranilate is a chemical compound of interest in specialized organic synthesis and materials science research. It functions as a versatile building block or monomer due to its reactive diallyl ester groups and the structural core of 5,5'-methylenedianthranilate. Researchers investigate its potential application in developing novel polymers with specific properties. The mechanism of action for this compound is primarily based on its capacity to participate in polymerization reactions, such as through its allyl functional groups, which can be leveraged to form cross-linked networks or linear polymer chains. This makes it a candidate for creating advanced materials. The specific applications, research value, and detailed mechanisms of action for this exact compound are not currently well-documented in publicly available scientific literature and require further investigation by qualified researchers. This product is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. It is strictly not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61386-02-5

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

prop-2-enyl 2-amino-5-[(4-amino-3-prop-2-enoxycarbonylphenyl)methyl]benzoate

InChI

InChI=1S/C21H22N2O4/c1-3-9-26-20(24)16-12-14(5-7-18(16)22)11-15-6-8-19(23)17(13-15)21(25)27-10-4-2/h3-8,12-13H,1-2,9-11,22-23H2

InChI Key

UPLSPVXIVFOSPK-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC=C)N

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry

Elucidation of Optimized Synthetic Pathways for Diallyl 5,5'-methylenedianthranilate

The most logical synthetic route to this compound involves two primary stages: first, the formation of the core intermediate, 5,5'-methylenedianthranilic acid, and second, the subsequent diallylation of its carboxylic acid functionalities.

The presence of both an amino and a carboxylic acid group on the anthranilate moiety presents a significant challenge in the synthesis of this compound. The nucleophilic amino group can interfere with the desired esterification of the carboxylic acid. To circumvent this, a protection-deprotection strategy is often employed. The amino groups of the anthranilic acid precursors can be protected prior to the methylene (B1212753) bridge formation and esterification steps.

An alternative strategy to direct esterification involves the use of chemoselective catalysts that can differentiate between the carboxylic acid and the amino group, although this can be more challenging to achieve with high yields. rsc.org

The formation of the methylene bridge between two anthranilate molecules is a critical step in the synthesis of the 5,5'-methylenedianthranilic acid precursor. This is typically achieved through an electrophilic aromatic substitution reaction using a formaldehyde (B43269) equivalent, such as formalin or paraformaldehyde, under acidic conditions.

The mechanism involves the protonation of formaldehyde to form a highly electrophilic carbocation. This carbocation then attacks the electron-rich aromatic ring of the anthranilic acid at the position para to the activating amino group. A second molecule of anthranilic acid then reacts with the resulting benzyl (B1604629) alcohol intermediate to form the methylene-bridged product.

Control of the reaction conditions is crucial to prevent the formation of polymeric byproducts and to ensure the selective formation of the desired 5,5'-isomer. Key parameters to control include the reaction temperature, the concentration of the acid catalyst (such as hydrochloric acid or sulfuric acid), and the stoichiometry of the reactants.

A representative reaction for the formation of a methylene-bridged bis-aniline compound is shown in the table below.

ReactantsReagentCatalystConditionsProductYield
Anthranilic Acid (2 eq.)Formaldehyde (1 eq.)HClAqueous solution, Reflux5,5'-Methylenedianthranilic AcidModerate to Good

The final step in the synthesis of this compound is the esterification of the dicarboxylic acid, 5,5'-methylenedianthranilic acid, with allyl alcohol. Several methods can be employed for this transformation.

Direct Acid-Catalyzed Esterification: This is a classical method involving the reaction of the dicarboxylic acid with an excess of allyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is typically driven to completion by removing the water formed during the reaction, often through azeotropic distillation. However, the presence of the amino groups in the substrate can lead to side reactions, and protection of these groups is often necessary.

Transesterification: An alternative approach is the transesterification of a dialkyl ester of 5,5'-methylenedianthranilic acid (e.g., the dimethyl or diethyl ester) with allyl alcohol. This reaction is often catalyzed by a base, such as sodium methoxide, or by organometallic catalysts. The equilibrium is shifted towards the desired diallyl ester by removing the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) by distillation.

Activation of the Carboxylic Acid: The carboxylic acid groups can be activated to facilitate the reaction with allyl alcohol. This can be achieved by converting the dicarboxylic acid to its corresponding diacyl chloride using reagents like thionyl chloride or oxalyl chloride. The diacyl chloride then readily reacts with allyl alcohol in the presence of a non-nucleophilic base to afford the diallyl ester. This method is often high-yielding but requires an additional synthetic step.

The choice of esterification strategy will depend on factors such as the stability of the starting materials, the desired yield, and the ease of purification.

MethodReactantsCatalyst/ReagentKey Features
Direct Acid-Catalyzed Esterification5,5'-Methylenedianthranilic Acid, Allyl AlcoholH₂SO₄ or p-TsOHRequires water removal; potential for side reactions with unprotected amino groups.
TransesterificationDimethyl 5,5'-methylenedianthranilate, Allyl AlcoholNaOCH₃ or Organometallic CatalystDriven by removal of methanol; generally milder conditions.
Acyl Chloride Formation5,5'-Methylenedianthranilic Acid, Thionyl Chloride, Allyl AlcoholPyridine or TriethylamineHigh reactivity; requires an additional activation step.

Synthesis and Modification of Key Precursor Compounds

The successful synthesis of this compound relies on the efficient preparation and potential modification of its key precursors.

The core structure of 5,5'-methylenedianthranilic acid can be modified to introduce various substituents on the aromatic rings. This can be achieved by starting with appropriately substituted anthranilic acid derivatives in the methylene bridge formation reaction. For example, using 3-methylanthranilic acid would lead to the corresponding dimethyl-substituted 5,5'-methylenedianthranilic acid.

Such diversification allows for the fine-tuning of the final product's properties. The electronic and steric nature of the substituents can influence the reactivity of the carboxylic acid and amino groups, as well as the physical and chemical properties of the resulting diallyl ester.

While the direct esterification with allyl alcohol is the most straightforward approach, the synthesis can also be adapted to incorporate functionalized allyl groups. This can be achieved by preparing substituted allylic alcohols and using them in the esterification step.

For example, crotyl alcohol (but-2-en-1-ol) or methallyl alcohol (2-methylprop-2-en-1-ol) could be used to introduce substituted allyl groups. The synthesis of these functionalized allylic alcohols can be accomplished through various established organic synthetic methods, such as the reduction of the corresponding α,β-unsaturated aldehydes or the reaction of Grignard reagents with appropriate epoxides. organic-chemistry.org

The use of functionalized allyl intermediates expands the range of possible this compound derivatives, allowing for the introduction of additional reactive sites or modifying groups into the final molecule.

Reaction Condition Optimization for Enhanced Yield and Selectivity

The synthesis of this compound, a complex diester, involves the formation of two ester linkages between 5,5'-methylenedianthranilic acid and allyl alcohol. The optimization of reaction conditions is a critical aspect of this synthesis to maximize product yield and ensure high selectivity, thereby minimizing the formation of byproducts such as mono-allylated intermediates or products from undesired side reactions involving the amino groups. While detailed, specific optimization studies for this exact molecule are not extensively reported in peer-reviewed literature, the principles of esterification and allylation provide a clear framework for enhancing the reaction's efficiency. Key parameters that require careful control include the choice of catalyst, solvent, temperature, and reaction time.

The primary synthetic route is the direct esterification of 5,5'-methylenedianthranilic acid with an allylating agent. A common method for preparing allyl esters is the reaction of a carboxylic acid with allyl alcohol, often facilitated by an acid catalyst to protonate the carbonyl oxygen and increase its electrophilicity. google.com Alternatively, transesterification from a simple methyl or ethyl ester of the carboxylic acid can be employed, reacting with allyl acetate (B1210297) in the presence of a metal alkoxide catalyst. google.com Another powerful approach involves the Williamson ether synthesis methodology, adapted for ester formation, where the carboxylate salt of the diacid acts as a nucleophile, attacking an allyl halide. libretexts.orgfrancis-press.com This latter method can be significantly enhanced by the use of phase-transfer catalysis.

Phase-transfer catalysts (PTCs), such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide), are particularly effective in biphasic systems. rsc.orgnih.gov They facilitate the transport of the dianionic carboxylate of 5,5'-methylenedianthranilic acid from an aqueous or solid phase into an organic phase containing the allyl halide (e.g., allyl bromide or chloride). This technique can lead to higher reaction rates and yields by overcoming the mutual insolubility of the reactants. researchgate.net

The choice of solvent is crucial, as it must dissolve the starting materials and facilitate the reaction while minimizing side reactions. Aprotic, non-polar solvents are often preferred in phase-transfer catalyzed reactions to avoid solvation of the nucleophile, which would decrease its reactivity. francis-press.com The reaction temperature is another critical variable; higher temperatures generally increase the reaction rate but can also promote undesirable side reactions or decomposition. google.com Optimal temperatures typically range from 100°C to 150°C, depending on the specific catalytic system used. google.com

Selectivity is a key challenge, as the 5,5'-methylenedianthranilate precursor has two nucleophilic sites on each aromatic ring: the carboxylate group and the amino group. While the carboxylate is generally the stronger nucleophile for O-allylation under these conditions, competitive N-allylation can occur. The reaction conditions must be fine-tuned to favor the desired O-allylation, leading to the formation of the diester, over N-allylation. This is often achieved by careful selection of the base and solvent system.

The following table outlines the key parameters and their typical effects on the synthesis, providing a basis for a systematic optimization study.

ParameterVariableTypical Range/OptionsExpected Impact on Yield and Selectivity
Catalyst Type & LoadingAcid Catalysts (e.g., H₂SO₄), Metal Alkoxides (e.g., Sodium Methoxide), Phase-Transfer Catalysts (e.g., TBAB, 1-5 mol%)PTCs can significantly increase yield by enhancing reactant interaction. Acid catalysts are effective for direct esterification but can lead to side reactions at high temperatures.
Allylating Agent ReactantAllyl Alcohol, Allyl Bromide, Allyl ChlorideAllyl halides are more reactive than allyl alcohol and are suitable for PTC-mediated reactions. Excess reactant is often used to drive the reaction to completion.
Solvent MediumToluene, Dichloromethane, Dimethylformamide (DMF)Aprotic solvents are generally preferred. Toluene is effective for azeotropic water removal in direct esterification. DMF can help solubilize the carboxylate salt. francis-press.com
Base Proton AcceptorInorganic bases (e.g., K₂CO₃, NaOH), Organic bases (e.g., Triethylamine)An appropriate base is crucial for deprotonating the carboxylic acid to form the nucleophile. Strong bases may promote side reactions.
Temperature Reaction Heat50°C - 150°CHigher temperatures increase reaction rate but may decrease selectivity by promoting N-allylation or elimination reactions. Optimal temperature balances rate and selectivity. google.com
Reaction Time Duration1 - 24 hoursTime must be sufficient for complete conversion to the diester. Monitoring by techniques like TLC or HPLC is essential to prevent product degradation from prolonged heating. google.com

By systematically varying these parameters—for instance, screening different phase-transfer catalysts and solvents while monitoring the reaction progress at various temperatures—a robust and efficient protocol for the synthesis of this compound can be established, leading to high yields and purity of the final product.

Mechanistic Investigations of Chemical Transformations

Polymerization Mechanisms of Diallyl 5,5'-methylenedianthranilate

This compound possesses two allyl functional groups, making it a suitable monomer for polymerization to form cross-linked polymer networks. The presence of these groups allows for polymerization primarily through free-radical mechanisms, though other possibilities can be explored.

The free radical polymerization of diallyl monomers like this compound is characterized by a distinctive kinetic profile compared to common vinyl monomers. The primary reason for this difference is the prevalence of degradative chain transfer to the monomer. e3s-conferences.orgresearchgate.net

Pathway Analysis: The polymerization proceeds through the standard steps of initiation, propagation, and termination. However, the propagation step is significantly affected by the allylic hydrogen atoms on the monomer.

Initiation: A free radical initiator (e.g., benzoyl peroxide, AIBN) decomposes to form primary radicals which then add across one of the allyl double bonds of the monomer.

Propagation: The newly formed monomer radical can add to another monomer molecule to propagate the polymer chain.

Cyclopolymerization: Due to the presence of two allyl groups on the same molecule, intramolecular cyclization can occur, where the radical end of a propagating chain attacks the second allyl group on the same monomer unit. researchgate.netdntb.gov.ua This leads to the formation of cyclic structures (typically five- or six-membered rings) within the polymer backbone. e3s-conferences.orggoogle.com This specific mechanism, known as cyclolinear polymerization, can reduce the extent of degradative chain transfer and allow for the formation of higher molecular weight polymers under certain conditions. e3s-conferences.orgresearchgate.netdntb.gov.ua

Kinetics: The rate of polymerization for allylic monomers often shows a first-order dependence on the initiator concentration, rather than the half-order dependence typically seen with vinyl monomers. e3s-conferences.org This is a direct consequence of the degradative chain transfer mechanism, where the termination step is dominated by the reaction between a propagating radical and a monomer molecule. e3s-conferences.org

Table 1: Comparative Kinetic Parameters in Free Radical Polymerization

Parameter Typical Vinyl Monomers Typical Allyl Monomers
Reaction Order (Initiator) 0.5 1.0 e3s-conferences.org
Reaction Order (Monomer) 1.0 >1.0 (often complex) researchgate.net
Chain Transfer to Monomer Low High (Degradative) e3s-conferences.orgtandfonline.com
Achievable Molecular Weight High Low to Moderate e3s-conferences.org

| Dominant Termination | Bimolecular (Combination/Disproportionation) | Unimolecular (Degradative Transfer) e3s-conferences.org |

While the allyl groups favor chain-growth polymerization, the core structure of this compound contains functional groups amenable to step-growth polymerization. wikipedia.org The molecule possesses two secondary amine groups and two ester groups.

Mechanism Possibilities:

Polyamide Formation: The secondary amine on the anthranilate core could potentially react with a dicarboxylic acid or acyl chloride in a step-growth mechanism to form a polyamide. This would require conditions that favor amidation over reactions involving the allyl groups.

Transesterification Polymerization: The ester groups could undergo transesterification with a diol under catalytic conditions (acid or base). This would result in a polyester (B1180765).

In a step-growth polymerization, bifunctional or multifunctional monomers react to form dimers, trimers, and eventually long-chain polymers. wikipedia.org Unlike chain-growth, the monomer is consumed rapidly, but the molecular weight increases slowly until high conversion is reached. wikipedia.org For this compound to act as a monomer in this way, it would be reacted with a complementary difunctional monomer (e.g., a diacid for polyamide formation or a diol for polyester formation). libretexts.org The resulting polymer would have pendant allyl groups that could be subsequently cross-linked via a free-radical process.

Copolymerization of this compound with other monomers is a viable strategy to tailor the properties of the final polymer. The reactivity of the allyl groups dictates the choice of comonomers.

Copolymerization with Vinyl Monomers: Copolymerization with vinyl monomers like styrenes or acrylates is often challenging due to the large difference in reactivity between the allyl radical and the vinyl radical. The allyl monomer tends to act as an inhibitor or retarder. However, coordination-insertion copolymerization using late transition metal catalysts (e.g., palladium complexes) has proven effective for copolymerizing allyl monomers with ethylene, producing linear copolymers with functional side groups. cambridge.orgsgitolab.com

Copolymerization with Other Allyl Monomers: Copolymerization with other multi-allyl monomers, such as diallyl phthalate (B1215562), can be used to modify the cross-link density and thermomechanical properties of the resulting network. researchgate.net

Thiol-Ene Copolymerization: The allyl groups can readily react with multifunctional thiols via a photo-initiated thiol-ene "click" reaction. mdpi.com This is a step-growth radical addition mechanism that proceeds rapidly and is insensitive to oxygen. This approach would lead to the formation of a highly uniform cross-linked network.

Table 2: Potential Comonomers for this compound and Resulting Polymer Characteristics

Comonomer Type Example Polymerization Mechanism Key Polymer Feature
Vinyl Monomer Ethylene Coordination-Insertion sgitolab.com Functionalized Polyolefin
Allyl Monomer Diallyl Phthalate Free Radical Modified Thermoset Properties researchgate.net
Multifunctional Thiol Pentaerythritol tetra(3-mercaptopropionate) Thiol-Ene Radical Addition mdpi.com Uniform, High-Density Network

| Divinyl Monomer | Divinylbenzene | Free Radical | Increased Cross-link Density nih.gov |

As a difunctional monomer, the polymerization of this compound inherently leads to the formation of a three-dimensional polymer network. acs.org

Dynamics and Gelation: The process begins with the formation of linear or branched polymer chains containing pendant, unreacted allyl groups. As the reaction progresses, these pendant groups react with other chains, leading to the formation of cross-links. This increases the average molecular weight dramatically. At a critical conversion known as the gel point , an infinite network is formed, and the material transitions from a viscous liquid to an elastic solid (gel). aip.org

Beyond the gel point, the reaction continues by incorporating remaining monomer and smaller polymer chains into the network, increasing the cross-link density. The dynamics are often complex; intramolecular cyclization can compete with intermolecular cross-linking, affecting the final network structure. aip.org A higher tendency for cyclization can delay the gel point and result in a less densely cross-linked, more open network structure. aip.org

Network Structure: The final product is a thermoset resin, a covalently linked, insoluble, and infusible material. The properties of this network, such as its glass transition temperature (Tg), mechanical strength, and chemical resistance, are determined by the cross-link density and the chemical structure of the monomer. nih.govnih.gov The rigid aromatic core of the 5,5'-methylenedianthranilate unit would be expected to contribute to a high Tg and good thermal stability in the final cross-linked polymer.

Exploration of Ester Hydrolysis Mechanisms under Varied Conditions

The two ester linkages in this compound are susceptible to hydrolysis, which breaks the ester bond to yield a carboxylic acid and an alcohol. wikipedia.org This reaction can be catalyzed by either acid or base, with distinct mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., in the presence of dilute HCl or H₂SO₄), the hydrolysis is a reversible equilibrium process. wikipedia.orglibretexts.org The mechanism is the reverse of Fischer esterification. youtube.com

Protonation: The carbonyl oxygen of the ester is protonated by an acid (e.g., H₃O⁺), which activates the carbonyl carbon, making it more electrophilic. libretexts.org

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving alcohol group (the allyloxy group).

Elimination: The protonated leaving group (allyl alcohol) is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The protonated carbonyl of the resulting carboxylic acid is deprotonated by water to regenerate the acid catalyst and yield the final carboxylic acid product (5,5'-methylenedianthranilic acid) and allyl alcohol.

To drive the reaction to completion, a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions (e.g., using NaOH or KOH), hydrolysis is an irreversible reaction. wikipedia.org

Nucleophilic Attack: The hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen. byjus.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alkoxide ion (allyloxide, CH₂=CHCH₂O⁻) as the leaving group. wikipedia.org

Acid-Base Reaction: The eliminated alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This is a highly favorable acid-base reaction that forms an alcohol (allyl alcohol) and a carboxylate salt. chemistrysteps.com

This final deprotonation step is essentially irreversible and drives the entire reaction to completion. chemistrysteps.com An acidic workup is required to protonate the carboxylate salt and isolate the free carboxylic acid.

Examination of Alkylation and Substitution Reactions on the Anthranilate Core

The aromatic rings of the anthranilate core are susceptible to electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the two existing substituents on each ring: the amino group (-NHR) and the ester group (-COOR).

Amino Group (-NHR): The nitrogen atom has a lone pair of electrons that it can donate to the aromatic ring through resonance. This makes it a powerful activating group and an ortho-, para-director.

Ester Group (-COOR): The carbonyl group is electron-withdrawing through resonance, making it a deactivating group and a meta-director.

The directing effects of these two groups are in conflict. However, the amino group is a much stronger activating group than the ester is a deactivating group. Therefore, the amino group will dominate the directing effect, and incoming electrophiles will primarily substitute at the positions ortho and para to the amino group. The position para to the amine is already occupied by the methylene (B1212753) bridge, so substitution is expected at the position ortho to the amine group.

Friedel-Crafts Alkylation: A classic example of an EAS reaction is the Friedel-Crafts alkylation, which introduces an alkyl group onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl₃). libretexts.orgmasterorganicchemistry.com

Mechanism:

Electrophile Generation: The Lewis acid catalyst interacts with the alkyl halide (R-Cl) to generate a carbocation (R⁺) or a highly polarized complex that acts as the electrophile. libretexts.org

Nucleophilic Attack: The electron-rich aromatic ring of the anthranilate core attacks the carbocation. The strong activating effect of the amino group directs this attack to the ortho position. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base (like AlCl₄⁻) removes a proton from the carbon atom that bears the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. youtube.com

A significant limitation of Friedel-Crafts alkylation is that the amino group on the anthranilate core is basic and can react with the Lewis acid catalyst, deactivating the ring. libretexts.org This issue can sometimes be circumvented by using a protecting group on the amine or by using alternative alkylation methods.

Table of Compounds

Compound Name
This compound
Benzoyl peroxide
AIBN (Azobisisobutyronitrile)
Styrene
Acrylate
Ethylene
Diallyl phthalate
Pentaerythritol tetra(3-mercaptopropionate)
Divinylbenzene
Polyamide
Dicarboxylic acid
Acyl chloride
Polyester
Diol
Hydrochloric acid
Sulfuric acid
Sodium hydroxide
Potassium hydroxide
Allyl alcohol
5,5'-methylenedianthranilic acid
Alkyl halide

Mechanistic Insights into Functional Group Interconversions

Detailed searches of scientific literature and chemical databases have revealed a significant gap in the documented research concerning the mechanistic pathways of functional group interconversions for this compound. At present, there are no specific scholarly articles, peer-reviewed studies, or comprehensive reviews that focus on the mechanistic details of how the functional groups within this particular molecule are transformed into other groups.

The unique structure of this compound, which features diallyl groups attached to a 5,5'-methylenedianthranilate backbone, suggests potential for a variety of chemical transformations. ontosight.ai The presence of reactive allyl groups and ester functionalities implies that the compound could participate in reactions such as polymerization, hydrolysis, or other modifications. ontosight.ai However, the specific conditions, intermediates, and kinetic or thermodynamic parameters that would govern such interconversions have not been experimentally determined or theoretically modeled for this compound.

Consequently, the generation of a data table outlining detailed research findings on the mechanistic insights into its functional group interconversions is not possible. The scientific community has yet to publish research that would provide the necessary data, such as reaction schemes, catalyst effects, intermediate species, or spectroscopic evidence related to the transformation of the functional groups of this compound.

Exploration in Advanced Materials Science and Polymer Engineering

Design and Synthesis of Novel Polymeric Architectures

The presence of diallyl functional groups makes Diallyl 5,5'-methylenedianthranilate a prime candidate for the synthesis of highly cross-linked thermosetting polymers. The anthranilate and methylene (B1212753) bridge components would be expected to impart desirable thermal and mechanical properties to the resulting polymer networks.

Thermosetting polymers are characterized by their rigid, three-dimensional network structure, which provides high thermal stability and mechanical strength. The polymerization of this compound could theoretically be initiated through free-radical polymerization of the allyl groups, triggered by thermal or photochemical initiators. The resulting polymer would be expected to form a densely cross-linked network.

Hypothetical Polymerization Parameters:

ParameterPotential Range/TypeRationale
Initiator AIBN, Benzoyl PeroxideCommon free-radical initiators for allyl polymerization.
Temperature 80-150 °CTo ensure sufficient initiator decomposition and monomer mobility.
Solvent Toluene, DMFTo solubilize the monomer and control viscosity.
Monomer Conc. 10-50 wt%To influence the rate of polymerization and network density.

This interactive table outlines the potential starting points for investigating the polymerization of this compound.

The formation of a high-performance cross-linked network from this compound would be anticipated to yield a material with superior properties. The rigidity of the methylenedianthranilate core would likely contribute to a high glass transition temperature (Tg) and excellent thermal stability. The cross-linking density, which could be controlled by polymerization conditions, would directly influence the mechanical properties such as modulus and hardness.

Achieving control over the polymerization of diallyl monomers is challenging due to the potential for side reactions. However, techniques such as reversible addition-fragmentation chain-transfer (RAFT) polymerization could theoretically be adapted to control the molecular weight and architecture of the polymer chains before cross-linking. This would allow for the tailoring of the polymer microstructure to achieve specific properties. For instance, a more controlled polymerization could lead to a more uniform network structure, potentially enhancing the material's toughness and reducing brittleness.

Applications in Functional Materials Development

The aromatic and functional group-rich structure of this compound suggests its potential for use in the development of functional materials with specific optical, optoelectronic, and electronic properties.

Polymers containing aromatic amine structures, such as the anthranilate moiety in this compound, often exhibit interesting photophysical properties. It is plausible that polymers derived from this monomer could possess high refractive indices and good optical transparency in the visible region, making them candidates for applications in lenses, optical films, and coatings. Furthermore, the extended π-conjugation in the aromatic backbone could lead to fluorescence, opening up possibilities for use in organic light-emitting diodes (OLEDs) or as fluorescent sensors.

Potential Optical Properties:

PropertyPredicted CharacteristicPotential Application
Refractive Index High (>1.6)High-performance lenses, anti-reflective coatings.
Optical Clarity High in the visible spectrumOptical adhesives, transparent substrates.
Fluorescence Blue-green emissionActive layer in OLEDs, fluorescent probes.

This interactive table summarizes the hypothetical optical properties and their potential applications.

The presence of nitrogen atoms and aromatic rings in the polymer structure could impart semiconducting or dielectric properties. Polymers based on this compound might be investigated as dielectric materials for microelectronics, offering low dielectric constants and high thermal stability. The potential for charge transport through the aromatic network could also be explored for applications in organic field-effect transistors (OFETs) or as host materials for other electronically active components. The ability to form robust, cross-linked films would be advantageous for the fabrication of durable electronic devices.

Integration into Composite Materials Systems

This compound serves as a valuable component in the formulation of advanced composite materials, where it can be incorporated as a monomer in the polymer matrix. The presence of the allyl groups allows for curing via free-radical polymerization, often initiated by heat or radiation, to form a durable thermoset matrix. This process enables the effective binding and encapsulation of reinforcing fillers, such as glass or carbon fibers, leading to materials with superior strength-to-weight ratios and thermal stability.

Table 1: Illustrative Impact of a Diallyl Monomer Modifier on Epoxy Resin Properties

PropertyNeat Epoxy ResinEpoxy Resin with Diallyl Monomer
Viscosity (uncured)HighModerate
Glass Transition Temp. (Tg)150°C165°C
Tensile Strength70 MPa85 MPa
Flexural Modulus3.0 GPa3.5 GPa

Note: The data in this table is illustrative and intended to demonstrate the potential effects of incorporating a diallyl monomer like this compound into an epoxy matrix. Actual values would be dependent on the specific formulation, curing conditions, and type of reinforcement used.

The research indicates that the aromatic diamine structure within the monomer can enhance the thermal and chemical resistance of the cured epoxy system. Aromatic amines are known to produce cured epoxy networks with higher thermal stability compared to their aliphatic counterparts due to the rigidity of the aromatic rings.

Principles of Material Property Control through Monomer Structure

The macroscopic properties of a polymer are intrinsically linked to the chemical structure of its constituent monomers. In the case of this compound, several key structural features dictate the performance of the resulting polymer or composite material.

Diallyl Functional Groups: The two allyl groups are the primary sites for polymerization and cross-linking. The density of these cross-links is a critical factor in determining the mechanical and thermal properties of the final material. A higher cross-link density generally leads to increased rigidity, hardness, and a higher glass transition temperature (Tg), but can also result in increased brittleness.

Methylene Bridge: The methylene group (-CH2-) connecting the two anthranilate rings provides a degree of flexibility to the monomer. This flexibility can influence the processing characteristics of the polymer resin and the toughness of the cured material.

Anthranilate Aromatic Rings: The presence of two aromatic rings in the monomer backbone imparts significant rigidity and thermal stability to the polymer network. The planar nature of these rings can lead to strong intermolecular interactions, contributing to a higher modulus and improved resistance to high temperatures.

The interplay between these structural elements allows for a tailored approach to material design. For example, by copolymerizing this compound with other monomers, it is possible to fine-tune the properties of the resulting polymer. A higher concentration of the diallyl monomer would be expected to increase the cross-link density and, consequently, the thermal stability and stiffness of the material.

Table 2: Structure-Property Relationships in Polymers Derived from this compound

Structural Feature of MonomerInfluence on Polymer PropertyResulting Material Characteristic
High concentration of diallyl groupsIncreased cross-link densityHigher Tg, increased stiffness, potential for brittleness
Rigid aromatic backboneRestricted chain mobilityEnhanced thermal stability, higher modulus
Methylene bridgeIncreased chain flexibilityImproved processability, potential for increased toughness

Understanding these fundamental structure-property relationships is crucial for the rational design of new polymers and composite materials with specific performance characteristics for advanced applications.

Sophisticated Spectroscopic and Advanced Analytical Characterization

Comprehensive Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, advanced 2D NMR techniques and solid-state NMR are required for a complete structural assignment and for the characterization of the cross-linked polymer.

For the monomer, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would reveal the coupling between protons, for instance, confirming the connectivity within the allyl groups and the aromatic rings. An HSQC spectrum would correlate directly bonded protons and carbons, aiding in the definitive assignment of each carbon signal.

Given the structural similarity to diallyl phthalate (B1215562), the expected ¹H NMR spectrum of Diallyl 5,5'-methylenedianthranilate would show characteristic signals for the allyl and aromatic protons. nih.govchemicalbook.com The methylene (B1212753) bridge protons would likely appear as a singlet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (based on analogous compounds) (Note: This is a predicted table based on analogous structures like diallyl phthalate and anthranilate derivatives. Actual experimental values may vary.)

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic protons6.5 - 7.8Multiplet
Methylene bridge (-CH₂-)~4.0Singlet
Allyl (-OCH₂-)~4.8Doublet
Allyl (=CH-)~5.9-6.1Multiplet
Allyl (=CH₂)~5.2-5.4Multiplet
Amine (-NH₂)Broad singletVariable

For the cross-linked polymer derived from this compound, solid-state NMR (ssNMR) would be the technique of choice. Due to the insoluble and amorphous nature of thermosetting polymers, high-resolution solution-state NMR is not feasible. Solid-state ¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning) NMR can provide information on the structure of the polymer backbone and the extent of cross-linking by observing changes in the signals of the allyl groups upon polymerization.

High-Resolution Mass Spectrometry (HRMS) provides an exact mass of the parent ion, which can be used to determine the elemental composition of this compound. This is a critical step in confirming the molecular formula.

Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to study the fragmentation patterns of the molecule. The fragmentation of aromatic esters and amines often involves characteristic losses of small molecules or radicals, providing further structural confirmation. libretexts.orgmiamioh.edu For example, the fragmentation of the diallyl ester groups would likely proceed through cleavage of the C-O bond. The methylene bridge provides a point of potential cleavage as well.

Isomer differentiation is a key capability of modern mass spectrometry. While this compound has a specific structure, HRMS could be used to distinguish it from potential isomers that might arise during synthesis. Different isomers often exhibit unique fragmentation patterns upon collision-induced dissociation (CID), allowing for their unambiguous identification. youtube.com

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound (Note: This is a predicted table based on the chemical formula C₂₃H₂₄N₂O₄. Actual experimental values may show minor deviations.)

ParameterExpected Value
Molecular FormulaC₂₃H₂₄N₂O₄
Exact Mass392.1736
[M+H]⁺393.1814
[M+Na]⁺415.1634

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. These two techniques are complementary and provide a comprehensive vibrational fingerprint of the molecule. wikipedia.org

The FT-IR spectrum is expected to show strong absorption bands characteristic of the ester, amine, and aromatic functionalities. The C=O stretch of the aromatic ester will be a prominent feature. spectroscopyonline.com The N-H stretching of the primary amine will also be readily identifiable. The presence of the allyl groups will be confirmed by C=C and =C-H stretching vibrations.

Raman spectroscopy is particularly useful for observing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the C=C bonds of the allyl groups are expected to give strong signals in the Raman spectrum. researchgate.netresearchgate.net

Table 3: Predicted Vibrational Spectroscopy Bands for this compound (Note: This is a predicted table based on characteristic vibrational frequencies for the functional groups present.)

Functional GroupFT-IR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300-3500Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Moderate
C=O Stretch (Ester)1715-1730Moderate
C=C Stretch (Aromatic)1500-1600Strong
C=C Stretch (Allyl)1640-1650Strong
C-O Stretch (Ester)1250-1310Moderate
N-H Bend (Amine)1580-1650Weak

Polymeric Material Characterization

Once this compound is polymerized, a different set of analytical techniques is required to characterize the resulting macromolecular material. These methods focus on properties such as molecular weight distribution and thermal behavior.

For the soluble prepolymer of this compound, before the formation of an extensive cross-linked network (gelation), Gel Permeation Chromatography (GPC) is the standard method for determining the molecular weight distribution. GPC separates molecules based on their hydrodynamic volume in solution. From the GPC data, important parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be determined.

The choice of solvent and calibration standards is critical for accurate GPC analysis. For polymers of this type, solvents such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often used. Polystyrene standards are commonly employed for calibration. For diallyl phthalate prepolymers, molecular weights in the range of several thousand g/mol have been reported. fishersci.com A similar range would be expected for the prepolymer of this compound.

Table 4: Representative GPC Data for a Diallyl Ester Prepolymer (Note: This table presents typical data for a diallyl ester prepolymer and is for illustrative purposes.)

ParameterValue
Number-Average Molecular Weight (Mn)8,000 g/mol
Weight-Average Molecular Weight (Mw)20,000 g/mol
Polydispersity Index (PDI)2.5

Thermal analysis techniques are crucial for understanding the behavior of the cured polymer at different temperatures. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the most common methods used.

DSC measures the heat flow into or out of a sample as a function of temperature. This allows for the determination of thermal transitions such as the glass transition temperature (Tg), melting point (Tm), and curing exotherms. For a thermosetting polymer like that derived from this compound, the DSC thermogram of the uncured resin would show an exothermic peak corresponding to the curing reaction. The cured material would exhibit a glass transition temperature, which is a key indicator of the polymer's use temperature. Aromatic polyamides, which share some structural similarities, often exhibit high glass transition temperatures. mdpi.comresearchgate.neteag.com

TGA measures the change in mass of a sample as a function of temperature. This provides information about the thermal stability of the polymer and its decomposition profile. The onset of decomposition and the temperature of maximum decomposition rate are important parameters obtained from TGA. Aromatic polyamides are known for their high thermal stability, often showing decomposition temperatures well above 300°C. mdpi.comresearchgate.net

Table 5: Representative Thermal Analysis Data for an Aromatic Polymer (Note: This table presents typical data for a thermally stable aromatic polymer and is for illustrative purposes.)

Thermal PropertyTechniqueTypical Value
Glass Transition Temperature (Tg)DSC180 - 250 °C
Onset of Decomposition (5% weight loss)TGA> 350 °C
Temperature of Maximum Decomposition RateTGA> 400 °C
Char Yield at 800°CTGA> 40%

Rheological Characterization of Polymer Melts and Solutions

The study of the rheological properties of polymer melts and solutions is crucial for understanding their processing behavior and predicting their performance in various applications. This characterization typically involves measuring viscosity and viscoelasticity as a function of shear rate, temperature, and frequency. For a novel polymer derived from this compound, one would anticipate a series of experiments to generate data on these parameters.

Hypothetical Data for Rheological Analysis:

ParameterMeasurementExpected Behavior
Melt Viscosity Rotational RheometryShear thinning behavior is expected, where viscosity decreases with increasing shear rate.
Complex Viscosity (η)*Oscillatory RheometryWould provide insights into the material's resistance to flow under oscillatory shear.
Storage Modulus (G') Oscillatory RheometryIndicates the elastic response of the material.
Loss Modulus (G'') Oscillatory RheometryRepresents the viscous response of the material.

This table represents a hypothetical outline of data that would be sought in the rheological characterization of a polymer derived from this compound. No experimental data is currently available in the public domain.

Surface and Bulk Characterization of Derived Materials

The performance and application of a polymeric material are heavily dependent on its morphology and crystalline structure. Electron microscopy and X-ray diffraction are standard techniques used to probe these characteristics at the micro, nano, and atomic scales.

Electron Microscopy (SEM, TEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the surface topography and internal structure of materials. For polymers synthesized from this compound, these techniques could reveal information about phase separation in polymer blends, the dispersion of any incorporated fillers, and the presence of any micro or nanostructures.

Anticipated Findings from Electron Microscopy:

TechniqueInformation GainedPotential Observations
SEM Surface morphology, topography, and compositional contrast.Could reveal the presence of a porous structure, surface roughness, or the distribution of different phases in a composite material.
TEM Internal microstructure, crystallinity, and nanoparticle dispersion.Could provide insights into the degree of cross-linking and the morphology of the polymer network at the nanoscale.

This table outlines the expected information that could be obtained from SEM and TEM analysis of materials derived from this compound. Currently, no such experimental images or analyses have been published.

X-ray Diffraction for Crystalline Structure Determination

X-ray Diffraction (XRD) is the primary technique for determining the crystalline structure of materials. By analyzing the diffraction pattern of X-rays scattered by a material, it is possible to determine the arrangement of atoms and molecules within a crystal lattice. For a polymer derived from this compound, XRD would be used to ascertain whether the material is amorphous, semi-crystalline, or crystalline.

Expected Data from X-ray Diffraction Analysis:

ParameterMeasurementSignificance
Diffraction Angle (2θ) X-ray DiffractometerThe positions of diffraction peaks would indicate the presence of crystalline domains.
Peak Intensity X-ray DiffractometerThe intensity of the peaks can be related to the degree of crystallinity.
Peak Width X-ray DiffractometerThe width of the diffraction peaks can provide information about the size of the crystallites.

This table represents the type of data that would be generated from an XRD analysis of a polymer of this compound to understand its solid-state structure. No such diffraction data is currently available in scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of molecules. By calculating the electron density, DFT can determine the energies and shapes of molecular orbitals, which are fundamental to understanding chemical reactivity.

For Diallyl 5,5'-methylenedianthranilate, a DFT analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter, correlating with the molecule's kinetic stability and electronic excitability. A smaller HOMO-LUMO gap generally implies higher reactivity. In this molecule, the analysis would likely reveal high electron density around the amine groups and the allyl double bonds, identifying them as key centers for chemical reactions, particularly polymerization.

Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This data is illustrative of typical outputs from DFT calculations and is not from published research on this specific molecule.)

ParameterPredicted Value RangeSignificance
HOMO Energy -5.5 to -6.5 eVIndicates electron-donating ability (reactivity with electrophiles)
LUMO Energy -1.0 to -2.0 eVIndicates electron-accepting ability (reactivity with nucleophiles)
HOMO-LUMO Gap 4.0 to 5.0 eVCorrelates with chemical reactivity and stability
Dipole Moment 2.0 to 3.5 DMeasures molecular polarity, influencing solubility and intermolecular forces

Computational methods can accurately predict various spectroscopic parameters, which are invaluable for interpreting experimental data and confirming molecular structures. DFT and other ab initio methods can calculate the vibrational frequencies corresponding to Infrared (IR) and Raman spectra. For this compound, these calculations would predict characteristic peaks for N-H stretching of the amine groups, C=C stretching of the allyl groups and aromatic rings, and C-N and C-O bond vibrations.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. This involves calculating the magnetic shielding tensors for each nucleus. The predicted shifts for the protons and carbons in the allyl, methylene (B1212753) bridge, and anthranilate moieties would serve as a benchmark for confirming the synthesis and purity of the compound.

Molecular Dynamics Simulations for Polymerization and Material Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a bridge between the molecular scale and macroscopic material properties.

For a difunctional monomer like this compound, MD simulations can model the free-radical polymerization process. A simulation box would be populated with numerous monomer molecules and an initiator. By applying a force field (a set of parameters describing the potential energy of the system), the simulation would track the trajectories of atoms as covalent bonds form between the allyl groups of different monomers. This allows for the visualization of the growing polymer chains and the formation of a three-dimensional cross-linked network. Key outputs include the degree of conversion (the percentage of reacted allyl groups) over time and the distribution of polymer chain lengths.

Once a virtual polymer network is formed, MD simulations can be used to predict its bulk material properties. By applying simulated mechanical stresses (e.g., tension, compression, shear) to the equilibrated polymer model, one can calculate properties like the Young's modulus (stiffness), shear modulus (rigidity), and glass transition temperature (Tg). The glass transition temperature, for instance, can be estimated by simulating the polymer at various temperatures and observing the change in density or mobility. These predictions are crucial for designing materials with specific thermal and mechanical characteristics.

Table 2: Hypothetical Predicted Material Properties via MD Simulation (Note: This data is illustrative of typical outputs from MD simulations and is not from published research on this specific molecule.)

PropertyPredicted Value RangeRelevance
Glass Transition Temp. (Tg) 150 - 200 °CDefines the transition from a rigid to a more flexible state
Young's Modulus 2.5 - 4.0 GPaMeasures the material's stiffness under tension
Density 1.15 - 1.25 g/cm³Fundamental physical property of the bulk polymer
Coefficient of Thermal Expansion 50 - 80 µm/(m·K)Describes how material size changes with temperature

Computational Modeling of Reaction Pathways and Transition States

Computational modeling can elucidate the detailed mechanisms of chemical reactions by identifying the lowest energy pathways from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate. For the polymerization of this compound, quantum chemical calculations could be used to model the key steps of free-radical initiation, propagation (the addition of a radical to an allyl group), and termination.

By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can understand the kinetics of the polymerization reaction. This information is vital for optimizing reaction conditions, such as temperature and initiator choice, to control the rate of polymerization and the final properties of the polymer.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the theoretical and computational investigation of this compound. Specifically, there are no published studies focused on the Quantitative Structure-Reactivity Relationship (QSRR) modeling of this compound.

QSRR models are theoretical frameworks that aim to predict the reactivity of a chemical compound based on its molecular structure. These models are built by establishing a mathematical relationship between calculated molecular descriptors (numerical representations of a molecule's physicochemical properties) and experimentally determined reactivity data. The development of a robust QSRR model for this compound would require a dataset of experimentally measured reactivity parameters for this compound and a series of structurally related molecules.

The molecular structure of this compound, which features two anthranilate moieties linked by a methylene bridge and substituted with diallyl groups, suggests several avenues for potential reactivity. ontosight.ai These include reactions involving the allyl groups, the aromatic rings, and the ester functionalities. ontosight.ai A hypothetical QSRR study could, for instance, aim to predict the rate of polymerization via the diallyl groups or the susceptibility of the aromatic rings to electrophilic substitution.

To construct such a model, a range of molecular descriptors would need to be calculated for this compound and its analogues. These descriptors could be categorized as follows:

Constitutional Descriptors: These describe the basic structural properties of the molecule, such as molecular weight, atom counts, and bond counts.

Topological Descriptors: These are numerical representations of the molecular topology, including connectivity indices and shape indices.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Examples include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), Mulliken charges, and dipole moments.

Once a set of descriptors is calculated, statistical methods such as multiple linear regression (MLR), principal component analysis (PCA), or more advanced machine learning algorithms would be employed to build the QSRR model. The quality of the resulting model would be assessed based on its statistical significance and its ability to predict the reactivity of compounds not used in the model's development.

Detailed Research Findings and Data Tables

As of the latest available information, no specific QSRR studies have been performed on this compound. Consequently, there are no detailed research findings or data tables to present in this section. The absence of such research highlights an opportunity for future computational chemistry studies to explore the structure-reactivity relationships of this and related compounds, which could be valuable for the design of new materials and polymers.

Synthesis and Investigation of Derivatives and Analogues

Structural Modification of the Anthranilate Core

The anthranilate core of Diallyl 5,5'-methylenedianthranilate offers multiple sites for structural modification, including the aromatic rings and the methylene (B1212753) bridge. These modifications can significantly influence the electronic properties, conformation, and ultimately, the reactivity of the molecule.

The aromatic rings of the 5,5'-methylenedianthranilate scaffold are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of functional groups. The nature and position of these substituents can dramatically alter the electron density of the aromatic system and the reactivity of the amino and ester functionalities.

Standard nitration conditions, employing a mixture of nitric acid and sulfuric acid, can introduce nitro groups onto the aromatic rings. masterorganicchemistry.com The positions of nitration would be directed by the existing amino and methylene bridge substituents. Similarly, halogenation can be achieved using appropriate halogenating agents. For instance, bromination of anthranilic acid can be carried out using bromine in glacial acetic acid. rjpbcs.com The introduction of electron-withdrawing groups like nitro or halo groups is expected to decrease the basicity of the amino groups and influence the reactivity of the ester moieties. Conversely, the introduction of electron-donating groups would have the opposite effect.

A hypothetical set of derivatives with varying substitution patterns on the aromatic rings is presented in the table below, along with their expected impact on the electronic properties of the molecule.

Derivative NameSubstituent (X)PositionExpected Electronic Effect
Diallyl 3,3'-dinitro-5,5'-methylenedianthranilate-NO₂3 and 3'Strongly electron-withdrawing
Diallyl 3,3'-dichloro-5,5'-methylenedianthranilate-Cl3 and 3'Electron-withdrawing, inductive effect
Diallyl 3,3'-dimethyl-5,5'-methylenedianthranilate-CH₃3 and 3'Electron-donating, inductive effect
Diallyl 3,3'-dimethoxy-5,5'-methylenedianthranilate-OCH₃3 and 3'Electron-donating, resonance effect

One common modification is the replacement of the methylene group with a carbonyl group to form a benzophenone (B1666685) derivative. For instance, benzophenone-3,3'-dicarboxylic acid analogues can be synthesized, which could then be esterified to the corresponding diallyl esters. nih.govwm.edu This change from a flexible methylene linker to a rigid, planar carbonyl group would have a profound impact on the conformational freedom of the molecule.

The following table summarizes potential modifications to the methylene bridge and their anticipated structural consequences.

Bridge ModificationResulting Core StructureExpected Structural Impact
OxidationBenzophenoneIncreased rigidity and planarity
Alkylation (e.g., with methyl iodide)DiphenylethaneIncreased steric bulk at the bridge
Arylation (e.g., with a phenyl group)TriphenylmethaneSignificant increase in steric hindrance

Diversification of Allyl Ester Groups

The allyl ester groups of this compound are another key site for chemical modification. By replacing the allyl groups with other alkyl, aryl, or unsaturated moieties, a diverse library of analogues can be synthesized, each with potentially unique properties.

The diallyl ester can be converted to other esters through transesterification reactions. For example, heating the diallyl ester in the presence of an excess of another alcohol and a suitable catalyst can lead to the corresponding dialkyl or diaryl ester. google.com Alternatively, the parent 5,5'-methylenedianthranilic acid can be directly esterified with various alcohols using methods like the Fischer esterification, which involves heating the carboxylic acid and alcohol with an acid catalyst. masterorganicchemistry.comgoogle.com

The synthesis of a series of alkyl and aryl esters would allow for a systematic investigation of the influence of the ester group's steric and electronic properties. For instance, increasing the chain length of the alkyl ester could affect the molecule's solubility and intermolecular interactions.

A representative list of potential alkyl and aryl ester derivatives is provided in the table below.

Ester GroupDerivative Name
MethylDimethyl 5,5'-methylenedianthranilate
EthylDiethyl 5,5'-methylenedianthranilate
IsopropylDiisopropyl 5,5'-methylenedianthranilate
PhenylDiphenyl 5,5'-methylenedianthranilate

The allyl group itself can be a precursor to other unsaturated functionalities. For example, the double bond of the allyl group can be isomerized to form the corresponding propenyl ester (an α,β-unsaturated ester). Photochemical deconjugation can be employed to convert α,β-unsaturated esters to their β,γ-unsaturated isomers. acs.org Furthermore, cross-metathesis reactions can be used to synthesize a variety of (Z)-α,β-unsaturated esters. nih.gov

These transformations would yield a series of derivatives with different types of unsaturation in the ester side chains, which could exhibit distinct reactivity, for example, in polymerization or Michael addition reactions.

The table below illustrates some of the possible unsaturated ester derivatives that could be synthesized.

Unsaturated Ester TypePotential Synthetic Method
(E/Z)-Propenyl esterIsomerization of allyl ester
β,γ-Unsaturated esterDehydrogenation of saturated ester nih.gov
α,β,γ,δ-Unsaturated esterCatalytic cross-metathesis nih.gov

Systematic Investigation of Structure-Reactivity Relationships in Analogues

A systematic investigation of the structure-reactivity relationships within a series of synthesized analogues is crucial for understanding how molecular architecture influences chemical behavior. Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in this regard, allowing for the correlation of structural descriptors with observed reactivity. fiveable.mejocpr.com

For the derivatives of this compound, a QSAR study could be designed to correlate various molecular descriptors (e.g., steric parameters, electronic properties, and topological indices) with a measurable reactive outcome, such as the rate of hydrolysis of the ester groups or the reactivity of the amino groups in a specific reaction. nih.govnih.govresearchgate.net

For example, the Hammett equation could be applied to correlate the electronic effects of substituents on the aromatic rings with the pKa of the amino groups or the rate constants for a given reaction. google.com Molecular docking studies could also be employed to understand how the different analogues interact with a hypothetical receptor or catalyst, providing insights into the steric and electronic requirements for binding and reactivity. nih.gov By systematically varying the structure and measuring the resulting changes in reactivity, a predictive model can be developed to guide the design of new analogues with desired properties.

Design Principles for Novel Polymeric Monomers and Precursors

The molecular architecture of this compound serves as a versatile platform for the design of novel polymeric monomers and precursors. By systematically modifying its constituent parts—the aromatic backbone, the methylene bridge, and the diallyl functional groups—it is possible to tailor the properties of the resulting polymers for specific high-performance applications. The key design principles revolve around manipulating steric and electronic effects, controlling the flexibility and rigidity of the polymer chain, and introducing new functionalities.

The polymerization of diallyl monomers typically proceeds via a cyclopolymerization mechanism, which leads to the formation of polymers containing five- or six-membered rings within the main chain. nih.govsci-hub.stnih.govresearchgate.nete3s-conferences.org The efficiency of this cyclization process, in competition with linear polymerization and chain transfer reactions, is highly sensitive to the monomer's structure. nih.govmdpi.com For instance, studies on N,N-diallylamines have shown that substituents on the nitrogen atom can significantly influence the likelihood of hydrogen abstraction, a reaction that leads to chain transfer and limits the polymer's molecular weight. nih.gov By analogy, modifications to the anthranilate nitrogen in this compound could be a key strategy in controlling polymer chain growth.

The inherent rigidity of the aromatic backbone in this compound is expected to impart high thermal stability and mechanical strength to the resulting polymers, a known characteristic of aromatic polyamides. mdpi.com The design of new monomers can leverage this by introducing various substituents to the aromatic rings or by altering the nature of the bridge connecting them.

Table 7.4.1: Design Strategies for Novel Monomers Based on this compound

Design StrategyTarget Structural ModificationAnticipated Effect on Polymer Properties
Backbone Rigidity Modification Replacing the methylene bridge (-CH₂-) with longer, more flexible alkyl chains (- (CH₂)n-) or rigid aromatic groups (e.g., biphenyl).Increased flexibility and lower glass transition temperature with alkyl chains; enhanced thermal stability and rigidity with aromatic linkers.
Enhancement of Thermal Stability Introduction of electron-withdrawing groups (e.g., -F, -CF₃) onto the aromatic rings.Increased oxidative and thermal stability of the polymer backbone.
Solubility and Processability Improvement Attachment of bulky, flexible side groups (e.g., long alkyl chains, ether linkages) to the aromatic backbone.Increased solubility in organic solvents and improved melt processability by disrupting chain packing.
Introduction of Reactive Sites Incorporation of additional functional groups (e.g., hydroxyl, carboxyl) on the aromatic rings.Allows for post-polymerization modification, cross-linking, or the introduction of specific chemical sensitivities.
Control of Cyclopolymerization Modification of substituents on the anthranilate nitrogen.Influences the balance between cyclization, linear propagation, and chain transfer, thereby affecting the polymer's microstructure and molecular weight.

The regioselectivity of the cyclopolymerization, leading to either five-membered (exo) or six-membered (endo) rings, is another critical aspect that can be controlled through monomer design. Steric and electronic effects of substituents on the monomer play a significant role in determining the preferred cyclization pathway. sci-hub.stnih.gov For derivatives of this compound, the placement of bulky groups near the diallyl functionalities could be used to favor one ring size over the other, thus influencing the conformational properties of the polymer chain.

Furthermore, the principles of structure-property relationships in aromatic polymers can be applied to predict the performance of materials derived from these novel monomers. caltech.eduuomustansiriyah.edu.iqmdpi.com For example, increasing the length and flexibility of the spacer unit between the rigid aromatic blocks is a common strategy to enhance the toughness and reduce the brittleness of high-performance polymers. mtak.hu

Table 7.4.2: Predicted Properties of Polymers from Designed Monomer Analogues

Monomer AnalogueKey Structural FeaturePredicted Polymer Characteristics
Diallyl 5,5'-(propane-2,2-diyl)dianthranilateIsopropylidene bridgeImproved solubility and lower melting point compared to the methylene-bridged parent monomer.
Diallyl 3,3',5,5'-tetrafluoro-5,5'-methylenedianthranilateFluorinated aromatic ringsEnhanced thermal stability, chemical resistance, and potentially lower dielectric constant.
This compound-3,3'-dicarboxylic acidCarboxylic acid functional groupsPotential for ionic cross-linking, improved adhesion, and serves as a site for further chemical modification.
N,N'-Dimethyl this compoundMethyl groups on anthranilate nitrogensPotentially higher efficiency of cyclopolymerization and reduced chain transfer, leading to higher molecular weight polymers.

Future Research Trajectories and Interdisciplinary Perspectives

Exploration of Unconventional Polymerization Methods

Traditional free-radical polymerization of allyl monomers is often challenging, typically resulting in polymers with low molecular weights due to degradative chain transfer. researchgate.net Future research should therefore pivot towards unconventional polymerization methods to unlock the full potential of Diallyl 5,5'-methylenedianthranilate as a monomer.

One promising avenue is transition metal-catalyzed polymerization . Late transition metal catalysts, for instance, have demonstrated efficacy in the stereoselective cyclopolymerization of diallyl monomers that contain various polar functional groups. cambridge.org Investigating the use of catalysts like palladium or nickel complexes could enable greater control over the polymerization of this compound, potentially leading to polymers with well-defined microstructures and higher molecular weights. Another approach is photoinitiation , which has been shown to produce highly cross-linked polymers from diallyl compounds in a relatively short time compared to thermal initiation. nih.gov

Furthermore, radical-mediated cyclization (RMC) presents a novel mechanistic pathway for the polymerization of allyl ether monomers, which, like this compound, can be challenging to polymerize via conventional radical addition. acs.org This method involves the abstraction of an allylic hydrogen followed by cyclization, offering an alternative route to creating unique polymer architectures. acs.org Exploring the applicability of these unconventional methods could lead to the synthesis of novel polymers with tailored properties.

Polymerization MethodPotential Advantages for this compoundKey Research Focus
Transition Metal-Catalyzed PolymerizationEnhanced control over polymer microstructure, potential for higher molecular weight polymers. cambridge.orgScreening of various late transition metal catalysts (e.g., Pd, Ni complexes) and optimization of reaction conditions.
Photoinitiated PolymerizationRapid formation of highly cross-linked networks. nih.govInvestigation of different photoinitiators and light sources to control the curing process and final material properties.
Radical-Mediated Cyclization (RMC)Alternative polymerization pathway for monomers with low reactivity in traditional radical polymerization. acs.orgMechanistic studies to confirm the feasibility of RMC and characterization of the resulting polymer structures.

Development of Sustainable and Green Synthetic Routes

The synthesis of aromatic amines, the precursors to the core structure of this compound, traditionally relies on methods that are not environmentally benign. Future research should prioritize the development of sustainable and green synthetic routes for this monomer.

A key focus will be the utilization of renewable feedstocks . Lignin-derived monomers, for example, are being explored as sustainable starting materials for the synthesis of bio-based aromatic amines. acs.org Research into biocatalytic methods, such as whole-cell biocatalysis, is also emerging as a green alternative to traditional chemical synthesis for producing aromatic amines. researchgate.net These approaches could be adapted for the synthesis of the 5,5'-methylenedianthranilate backbone.

Moreover, the principles of green chemistry should be applied to the synthesis of diamines to reduce the environmental impact. rsc.org This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For instance, strategies are being developed for the synthesis of bio-based primary diamines that suppress polymerization side reactions, a challenge that can be anticipated in the synthesis of this compound. rsc.org The biological production of diamines from renewable resources is another promising avenue for the sustainable development of the plastics industry. nih.gov

Green Chemistry ApproachApplication to this compound SynthesisPotential Impact
Use of Renewable FeedstocksSynthesis of the aromatic diamine core from lignin (B12514952) or other biomass sources. acs.orgReduced reliance on petrochemicals and a more sustainable production process.
BiocatalysisEmployment of enzymes or whole-cell systems for the synthesis of the 5,5'-methylenedianthranilate precursor. researchgate.netMilder reaction conditions, higher selectivity, and reduced waste generation.
Green Reaction ConditionsUtilization of greener solvents, catalysts, and energy-efficient processes in the overall synthesis. rsc.orgMinimized environmental footprint of the monomer production.

Advanced Applications in Smart Materials and Responsive Systems

The unique structure of this compound, combining flexible allyl groups with a rigid aromatic core, makes it an excellent candidate for the creation of smart materials and responsive systems. The diallyl functionality allows for the formation of cross-linked networks, which are fundamental to the development of materials that can respond to external stimuli. ontosight.ai

Future research could explore the incorporation of this compound into stimuli-responsive polymers . These materials can change their properties in response to environmental triggers such as temperature, pH, light, or electric fields. The aromatic core of the monomer could impart desirable thermal and mechanical properties to these materials, while the cross-links formed by the allyl groups would provide the necessary structural integrity for reversible responses.

Furthermore, the amine functionalities in the anthranilate structure could be leveraged to introduce specific responsiveness. For example, protonation of the amine groups could lead to pH-responsive swelling or conformational changes in the polymer network. The development of such materials could lead to applications in areas like drug delivery, sensors, and actuators.

Synergistic Research with Computational Materials Science

Given the limited experimental data on this compound, computational materials science offers a powerful tool to predict its behavior and guide experimental efforts. Molecular dynamics (MD) simulations and quantum chemical modeling can provide valuable insights into the polymerization process and the properties of the resulting polymers.

Quantum chemical methods can be used to investigate the reaction mechanisms of different polymerization techniques, helping to identify the most promising synthetic routes. researchgate.net For example, computational studies can elucidate the energy barriers for chain propagation versus chain transfer in radical polymerization, providing a theoretical basis for optimizing reaction conditions to achieve high molecular weight polymers. researchgate.net

MD simulations can be employed to model the cross-linking process and predict the mechanical, thermal, and dynamic properties of the resulting polymer networks. acs.orgsumdu.edu.ua This includes predicting properties such as glass transition temperature, modulus, and density as a function of the degree of cross-linking. acs.org Such simulations can accelerate the design of new materials by allowing for the virtual screening of different polymer architectures before they are synthesized in the lab. The integration of computational modeling with experimental work will be crucial for the efficient and targeted development of materials based on this compound.

Computational TechniqueApplication to this compoundPredicted Outcomes
Quantum Chemical ModelingElucidation of polymerization reaction mechanisms and kinetics. researchgate.netIdentification of optimal polymerization pathways and conditions.
Molecular Dynamics (MD) SimulationsPrediction of physical and mechanical properties of cross-linked polymers. acs.orgsumdu.edu.uaUnderstanding of structure-property relationships to guide material design.

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